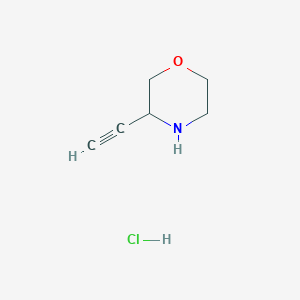

3-Ethynylmorpholine hydrochloride

Description

3-Ethynylmorpholine hydrochloride is a morpholine derivative characterized by an ethynyl (-C≡CH) substituent at the 3-position of the morpholine ring, combined with a hydrochloride salt. Morpholine derivatives are widely utilized in pharmaceutical and chemical research due to their versatility as building blocks for drug discovery, agrochemicals, and material science .

Properties

IUPAC Name |

3-ethynylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-2-6-5-8-4-3-7-6;/h1,6-7H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEWWVVUAKCNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylmorpholine hydrochloride typically involves the reaction of morpholine with acetylene under specific conditions. The process often includes the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylmorpholine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens or alkylating agents under controlled temperatures.

Major Products Formed:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-Ethynylmorpholine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 3-Ethynylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-ethynylmorpholine hydrochloride with morpholine-based hydrochlorides and related compounds, focusing on structural features, molecular formulas, and applications:

Key Structural and Functional Differences:

Sulfur vs. Oxygen : Thiomorpholine derivatives (e.g., ethyl thiomorpholine-3-carboxylate) exhibit altered electronic properties and bioavailability compared to oxygen-containing analogs .

Biological Activity

3-Ethynylmorpholine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethynyl group attached to a morpholine ring. Its molecular formula is , with a molecular weight of approximately 174.7 g/mol. The compound is typically presented as a white crystalline powder that is soluble in water.

The biological activity of this compound involves its interaction with various molecular targets, particularly enzymes and receptors. It acts as a ligand, modulating the activity of these targets through binding to their active sites. The specific pathways affected depend on the context of its application, which can include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzyme activities, potentially leading to therapeutic effects in various diseases.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Activity : Studies have demonstrated its potential in inhibiting viral replication, particularly against RNA viruses.

- Anticancer Properties : Preliminary data suggest that it may exert cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Some investigations have indicated neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of this compound against Dengue virus (DENV). The compound was tested in vitro, showing significant inhibition of viral replication with an EC50 value of approximately 0.5 µM. Cytotoxicity was assessed using Alamar Blue assays, indicating a CC50 value greater than 20 µM, suggesting a favorable therapeutic index for further development .

Case Study: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines, including breast and prostate cancer models. Results indicated that this compound induced apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 to 15 µM across different cell lines, demonstrating its potential as an anticancer agent .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound can cause irritation upon contact with skin and eyes. Handling precautions include the use of personal protective equipment (PPE) and ensuring adequate ventilation during use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.